N-(5-chloro-2-methoxyphenyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O3S2/c1-28-15-7-4-12(20)9-14(15)22-17(27)10-29-19-25-24-18(30-19)23-16(26)8-11-2-5-13(21)6-3-11/h2-7,9H,8,10H2,1H3,(H,22,27)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQLUMFIDOJZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's synthesis, biological properties, and its implications in cancer therapy.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiadiazole moiety linked to an acetamide group. Its molecular formula is with a molecular weight of approximately 367.84 g/mol. The presence of halogens and thiadiazole is significant for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to this compound. Thiadiazole derivatives have shown promising results against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 1.47 | Induction of apoptosis |
| Compound B | HCT-116 (Colon Cancer) | 10.5 | Inhibition of proliferation |
| Compound C | A549 (Lung Cancer) | 5.0 | Cell cycle arrest |
These findings suggest that compounds with similar structures may inhibit tumor growth and induce cell death in cancer cells .
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Cell Proliferation : Compounds have been shown to decrease the viability of cancer cells significantly.
- Induction of Apoptosis : Certain derivatives trigger programmed cell death pathways, leading to reduced tumor growth.
- Cell Cycle Arrest : Some studies indicate that these compounds can halt the cell cycle at specific phases, preventing further division .
Case Studies
- Thiadiazole Derivatives in Cancer Therapy : A study evaluated a series of thiadiazole derivatives for their anticancer activity against the NCI-60 human cancer cell line panel. The results indicated broad-spectrum activity, particularly against breast and colon cancer cell lines .
- Mechanistic Insights : Research demonstrated that specific thiadiazole compounds could inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Thiadiazole Derivatives
Pharmacological Activity
Anticancer Activity
- Target Compound: Limited direct data, but structurally similar compounds (e.g., ’s 4y) show potent activity against MCF-7 (IC50: 0.084 mmol L⁻¹) and A549 (IC50: 0.034 mmol L⁻¹) cell lines. The 4-fluorophenyl group may enhance aromatase inhibition compared to non-fluorinated analogs .
- Compound 4j (): Exhibits antiproliferative activity with a molecular weight of 491.01 (experimental: 490.92), suggesting fluorine’s role in improving membrane permeability versus chlorine in 4j .
Enzyme Inhibition
- Aromatase Inhibition : Fluorinated derivatives often show higher inhibitory potency due to fluorine’s electronegativity. For example, 4y inhibits aromatase with IC50 = 0.062 mmol L⁻¹, a benchmark for the target compound .
- PFOR Enzyme Interaction : highlights the role of amide groups in hydrogen bonding (e.g., N–H⋯N interactions), a feature shared by the target compound’s acetamide moiety .
Physicochemical Properties
- Molecular Weight : Estimated ~500 g/mol (based on analogs in ).
- Solubility : The methoxy group enhances water solubility compared to purely hydrophobic analogs (e.g., ’s 5j ) .
- Hydrogen Bonding : The acetamide and thiadiazole groups enable intermolecular interactions critical for crystal packing and stability, as seen in ’s crystallographic data .
Q & A
Q. What analytical methods resolve ambiguities in NMR assignments for complex proton environments (e.g., overlapping aromatic signals)?
- Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to decouple overlapping peaks. For example, HMBC correlations between the thiadiazole sulfur and adjacent protons can clarify connectivity . Deuterated solvents (DMSO-d₆ or CDCl₃) and variable-temperature NMR may further resolve splitting patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
